N-(1,1-二氧化四氢噻吩-3-基)-N,5-二甲基-1-苯基-1H-1,2,3-三唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

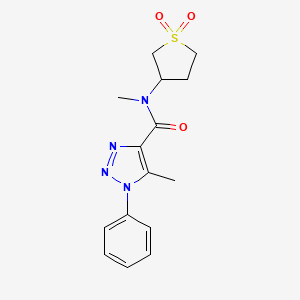

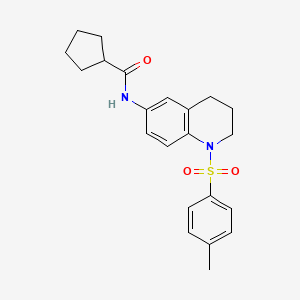

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H18N4O3S and its molecular weight is 334.39. The purity is usually 95%.

BenchChem offers high-quality N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- 应用: 研究人员已将其鉴定为 G 蛋白门控内向整流钾 (GIRK) 通道激活剂。GIRK 通道在调节细胞兴奋性方面起着至关重要的作用,尤其是在大脑和外周组织中。 该化合物的选择性和效力使其成为治疗疼痛感知、癫痫、奖赏/成瘾和焦虑等疾病的潜在治疗靶点 .

- 应用: 体外研究可以探索其对肺炎克雷伯菌、铜绿假单胞菌、金黄色葡萄球菌和枯草芽孢杆菌等致病菌的功效。 纸片扩散试验可能会揭示其抑制区域 .

- 应用: 研究人员已经发现了代谢稳定性提高的衍生物。 评估其药代动力学 (DMPK 试验) 可能导致针对 GIRK 相关疾病的更好的候选药物 .

- 应用: 研究该化合物或其类似物是否影响特定脑区的 GIRK 介导的信号通路。 潜在的治疗领域包括癫痫、情绪障碍和成瘾 .

- 应用: 探索该化合物对心率调节的影响。 GIRK1/2 亚型激活可能对心律不齐或心力衰竭有影响 .

- 应用: 将该化合物作为设计脑渗透药理工具的起点。 靶向药物开发可以从专门调节 GIRK 通道的化合物中受益 .

GIRK通道激活

抗菌活性

代谢稳定性增强

神经系统疾病

心血管研究

药物开发

作用机制

Target of Action

The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide: acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .

Biochemical Pathways

The activation of GIRK channels by N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide affects various biochemical pathways. These channels play a crucial role in numerous physiological processes and potential targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

The pharmacokinetic properties of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide include its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The compound has been identified to display nanomolar potency as GIRK1/2 activators with improved metabolic stability .

Result of Action

The molecular and cellular effects of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide ’s action include the activation of GIRK channels, leading to changes in cell excitability . This can have various downstream effects depending on the specific physiological context.

生化分析

Biochemical Properties

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide plays a significant role in biochemical reactions, particularly as an activator of G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are crucial in regulating cellular excitability and are involved in various physiological processes. The compound interacts with GIRK1/2 channels, enhancing their activity and thereby modulating the flow of potassium ions across the cell membrane . This interaction is characterized by the binding of the compound to specific sites on the GIRK channels, leading to conformational changes that increase channel opening and potassium ion conductance.

Cellular Effects

The effects of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide on various cell types and cellular processes are profound. In neuronal cells, the activation of GIRK channels by this compound results in hyperpolarization of the cell membrane, which can reduce neuronal excitability and inhibit the release of neurotransmitters . This has implications for conditions such as epilepsy and pain, where excessive neuronal activity is a hallmark. Additionally, in cardiac cells, the compound’s activation of GIRK channels can influence heart rate and rhythm by modulating the electrical activity of cardiac myocytes .

Molecular Mechanism

At the molecular level, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide exerts its effects through direct binding interactions with GIRK channels. The compound binds to the cytoplasmic regions of the GIRK1/2 channels, inducing conformational changes that stabilize the open state of the channel . This binding is facilitated by the unique structural features of the compound, including its sulfone and triazole moieties, which interact with specific amino acid residues on the channel proteins. The activation of GIRK channels by this compound can also influence downstream signaling pathways, including those involving G protein-coupled receptors (GPCRs) and second messengers such as cyclic AMP (cAMP).

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide have been observed to change over time. The compound exhibits good stability under physiological conditions, maintaining its activity over extended periods . Degradation products may form under certain conditions, potentially affecting its efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of maintaining GIRK channel activation and modulating cellular excitability .

Dosage Effects in Animal Models

The effects of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide vary with different dosages in animal models. At low to moderate doses, the compound effectively activates GIRK channels, leading to beneficial effects such as reduced neuronal excitability and improved cardiac function . At high doses, the compound may exhibit toxic or adverse effects, including excessive inhibition of neuronal activity and potential cardiotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a key role in the oxidation of the compound, while conjugation reactions involving glutathione and glucuronic acid facilitate its excretion . These metabolic processes can influence the compound’s bioavailability and duration of action.

Transport and Distribution

The transport and distribution of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and is distributed to various tissues, including the brain, heart, and liver . Its localization within these tissues is influenced by factors such as blood-brain barrier permeability and tissue-specific expression of transporters.

Subcellular Localization

Within cells, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is localized to specific subcellular compartments, including the plasma membrane and cytoplasm . The compound’s activity is closely associated with its localization to the plasma membrane, where it interacts with GIRK channels . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments, thereby influencing its function and efficacy.

属性

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N,5-dimethyl-1-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S/c1-11-14(16-17-19(11)12-6-4-3-5-7-12)15(20)18(2)13-8-9-23(21,22)10-13/h3-7,13H,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMBABKUFOJGNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2)C(=O)N(C)C3CCS(=O)(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

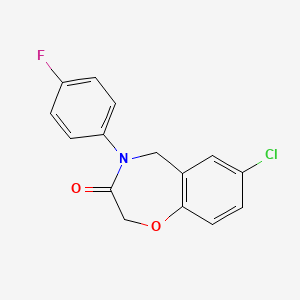

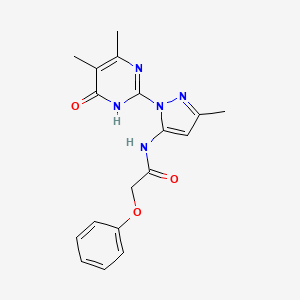

![ethyl 4-({5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B2565691.png)

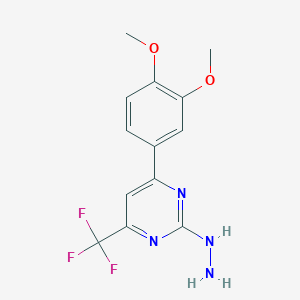

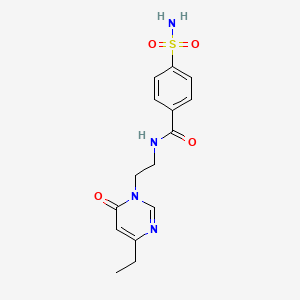

![4'-methoxy-N-[(oxolan-2-yl)methyl]-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2565694.png)

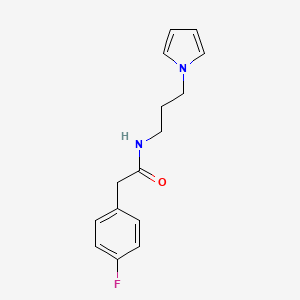

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2565704.png)

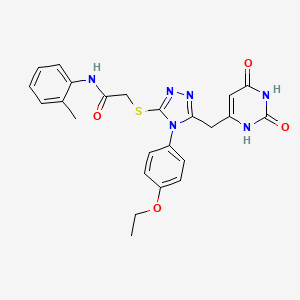

![4-(3-ethoxypropyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2565710.png)